[(Z)-2-nitroprop-1-enyl]benzene
Overview
Description
[(Z)-2-nitroprop-1-enyl]benzene: is a chemical compound from the aromatic group of compounds, with the molecular formula C₉H₉NO₂ . It is a light-yellow crystalline solid with a distinct smell . This compound is used in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Z)-2-nitroprop-1-enyl]benzene can be synthesized through the Henry reaction (a variant of the Knoevenagel condensation reaction) involving the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction proceeds as follows:
- The basic catalyst deprotonates nitroethane to form a resonance-stabilized anion.
- This anion nucleophilically adds to benzaldehyde, forming a β-nitro alcohol.
- The β-nitro alcohol is subsequently dehydrated to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: [(Z)-2-nitroprop-1-enyl]benzene undergoes several types of chemical reactions, including:
Hydrogenation: The double bond can be hydrogenated in the presence of catalysts like palladium or platinum .
Common Reagents and Conditions:
Lithium aluminium hydride (LAH): Used in tetrahydrofuran (THF) or isopropyl alcohol.
Sodium borohydride: Often used in methanol or ethanol.
Raney nickel: Employed in hydrogenation reactions under high pressure.
Major Products:
1-Phenyl-2-aminopropane: (amphetamine): Formed by the reduction of this compound.
Phenylacetone: Produced by the reduction of the nitro group followed by hydrolysis.
Scientific Research Applications
[(Z)-2-nitroprop-1-enyl]benzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like Adderall , which is used to treat ADHD and narcolepsy
Organic Synthesis: It serves as a precursor for various organic compounds and is employed in the synthesis of amphetamines and other related compounds.
Chemical Research: Researchers use it to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of [(Z)-2-nitroprop-1-enyl]benzene involves its reduction to form active compounds such as amphetamines. The basic catalyst deprotonates nitroethane to form a resonance-stabilized anion, which nucleophilically adds to benzaldehyde, forming a β-nitro alcohol. This intermediate is dehydrated to yield the nitroalkene .
Comparison with Similar Compounds
- 1-Phenyl-2-nitropropane
- Phenyl-2-nitropropene
- β-Methyl-β-nitropropene
- trans-β-Methyl-β-nitrostyrene
Uniqueness: [(Z)-2-nitroprop-1-enyl]benzene is unique due to its specific structure and reactivity, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. Its ability to undergo multiple types of reactions, such as reduction and hydrogenation, further enhances its versatility in chemical research and industrial applications .
Properties
IUPAC Name |
[(Z)-2-nitroprop-1-enyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVFWFSJDAYBM-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336392 | |
Record name | [(1Z)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58321-79-2, 705-60-2 | |
Record name | (Z)-(2-Nitroprop-1-enyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058321792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(1Z)-2-Nitroprop-1-en-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Nitropropenyl)-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-(2-NITROPROP-1-ENYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7QR2EB4RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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